Benzene, 1-fluoro-2-(phenylethynyl)-
Description
Benzene, 1-fluoro-2-(phenylethynyl)- (C₁₄H₉F) is a fluorinated aromatic compound featuring a benzene ring substituted with a fluorine atom at the 1-position and a phenylethynyl group (–C≡C–C₆H₅) at the 2-position. This compound is synthesized via gold-catalyzed oxidative Sonogashira coupling between 2-fluorophenylacetylene and phenylboronic acid, achieving an 85% yield . Its ¹H NMR spectrum (CDCl₃, 600 MHz) displays aromatic proton signals at δ 7.60–7.09, consistent with the expected electronic environment of the substituted benzene ring .
Properties
CAS No. |
29778-27-6 |
|---|---|
Molecular Formula |
C14H9F |
Molecular Weight |
196.22 g/mol |
IUPAC Name |
1-fluoro-2-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C14H9F/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H |
InChI Key |
QANDOICOKGBRHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Palladium-Copper Catalyzed Cross-Coupling
The Sonogashira reaction is the most widely employed method for synthesizing arylacetylenes. For 1-fluoro-2-(phenylethynyl)benzene, the protocol involves coupling 1-fluoro-2-iodobenzene with phenylacetylene under Pd/Cu catalysis.
Procedure :
- Catalyst System : Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%).
- Base : Triethylamine or Cs₂CO₃ in THF or DMA.
- Conditions : 80–120°C for 4–24 hours under inert atmosphere.
- Yield : 70–85%.
Mechanistic Insights :
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the copper-acetylide intermediate, and reductive elimination to form the C–C bond.
Challenges :
- Ortho-substitution induces steric hindrance, necessitating higher catalyst loadings.
- Competing Glaser coupling (alkyne homocoupling) is mitigated using Cu(I) scavengers like TMEDA.
Organocatalytic Alkyne Synthesis
Base-Mediated Elimination of Sulfoxides
A metal-free approach utilizes potassium tert-butoxide (KOtBu) to induce elimination from sulfoxide precursors.
Procedure :
- Substrate : 2-(Phenylethynyl)phenyl sulfoxide derivatives.
- Conditions : KOtBu (3.2 equiv) in THF at 80°C for 1 hour.
- Yield : 65–72%.
Advantages :
- Avoids transition metals, simplifying purification.
- Suitable for substrates sensitive to Pd/Cu catalysts.
Limitations :
Grignard Addition to Sulfonylacetylenes
Anti-Michael Addition Pathway
Grignard reagents add to alkynyl sulfones in an anti-Michael fashion, enabling alkyne formation.
Procedure :
- Substrate : 1-Fluoro-2-(sulfonylethynyl)benzene.
- Reagent : Phenylmagnesium bromide (1.0 equiv) in THF at 0°C.
- Yield : 60–75%.
Key Observations :
- Electron-withdrawing groups (e.g., –F) enhance reaction rates by stabilizing the transition state.
- Competing Michael addition is suppressed at low temperatures.
Domino Elimination Strategies
Dehydrohalogenation of Dichloroalkenes
Dichloroalkenes undergo base-mediated elimination to generate alkynes.
Procedure :
- Substrate : 1-Fluoro-2-(1,2-dichlorovinyl)benzene.
- Base : KOH in ethanol under reflux.
- Yield : 40–55%.
Optimization :
One-Pot Desilylation and Cross-Coupling
Silyl-Protected Alkynes
Silyl groups (e.g., –SiMe₃) act as protecting groups, enabling sequential deprotection and coupling.
Procedure :
- Substrate : 1-Fluoro-2-(trimethylsilylethynyl)benzene.
- Deprotection/Coupling : Aqueous HF and Pd(PPh₃)₄ in DMA.
- Yield : 70–84%.
Advantages :
Comparative Analysis of Synthetic Methods
Critical Considerations :
- Scalability : Sonogashira and desilylation methods are preferred for large-scale production due to reproducibility.
- Functional Group Tolerance : Organocatalytic routes tolerate sensitive groups (e.g., –NO₂).
- Cost : Grignard and elimination strategies are cost-effective but require anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 1-fluoro-2-(phenylethynyl)- can undergo nucleophilic aromatic substitution reactions, particularly at the fluoro-substituted position.
Oxidation Reactions: The phenylethynyl group can be oxidized under specific conditions to form carbonyl-containing products.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the ethynyl group, to form the corresponding alkene or alkane derivatives.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Sodium amide in liquid ammonia.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of aminobenzene derivatives.
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of alkene or alkane derivatives.
Scientific Research Applications
Chemistry: Benzene, 1-fluoro-2-(phenylethynyl)- is used as a building block in organic synthesis.
Biology and Medicine: .
Industry: In the industrial sector, this compound can be used in the development of advanced materials such as polymers and coatings. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices .
Mechanism of Action
The mechanism of action for Benzene, 1-fluoro-2-(phenylethynyl)- in chemical reactions typically involves the activation of the benzene ring through the electron-withdrawing effects of the fluoro and phenylethynyl groups. This activation facilitates nucleophilic attack at specific positions on the ring
Comparison with Similar Compounds
Data Tables
Table 1: Thermal and Electronic Properties of Selected Derivatives
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-fluoro-2-(phenylethynyl)benzene, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via Sonogashira coupling between 1-fluoro-2-iodobenzene and phenylacetylene, using palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide as a co-catalyst. and highlight Method B, where reaction parameters (e.g., solvent polarity, temperature) are optimized to minimize side reactions. For example, using n-pentane for chromatography purification yields a white solid with 73% efficiency under stereoselective hydrogenation conditions .
- Key considerations : Monitor reaction progress via GC-MS (retention time ~8.58 min, m/z = 196) and confirm purity through ¹H-NMR (δ: 7.56–7.47 ppm for aromatic protons) .
Q. How can researchers characterize the structural and electronic properties of 1-fluoro-2-(phenylethynyl)benzene?
- Methodology : Use multinuclear NMR spectroscopy (¹H, ¹³C, DEPTQ) to resolve aromatic and alkyne proton environments. reports distinct ¹³C signals for the fluorinated benzene ring (C-F coupling) and phenylethynyl group (sp-hybridized carbons at ~90–100 ppm). UV-Vis spectroscopy can probe conjugation effects, while X-ray crystallography (if crystalline) validates bond angles and steric effects .
Q. What are the stability considerations for handling 1-fluoro-2-(phenylethynyl)benzene in air or under light?
- Methodology : Store the compound at 0–6°C in inert atmospheres (argon/nitrogen) to prevent alkyne oxidation or fluorobenzene degradation. (fluorobenzene safety data) recommends avoiding prolonged exposure to moisture or UV light, which may induce radical reactions or hydrolysis. Conduct accelerated stability tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. What reaction pathways govern the gas-phase interaction of phenylethynyl radicals with benzene derivatives?
- Methodology : Under single-collision conditions (e.g., crossed molecular beams), phenylethynyl radicals (C₆H₅CC•) react with benzene-d₆ via barrierless addition-cyclization-aromatization . demonstrates that this forms phenanthrene-d₆ (C₁₄H₄D₆) through hydrogen migration and ring closure. Use electronic structure calculations (e.g., DFT) to map intermediates and validate exoergic pathways (ΔH = −15 kcal/mol) .
- Experimental design : Vary collision energy (He/Ne carrier gases) and analyze products via time-of-flight mass spectrometry (TOF-MS) to detect hydrogen loss channels .
Q. How can computational modeling predict the regioselectivity of electrophilic substitutions in fluorinated aryl ethynyl systems?
- Methodology : Apply density functional theory (DFT) to calculate Fukui indices and electrostatic potential surfaces. For 1-fluoro-2-(phenylethynyl)benzene, the fluorine atom directs electrophiles (e.g., NO₂⁺) to the para position relative to the ethynyl group. Compare with experimental Hammett substituent constants (σₚ values) to quantify electronic effects .
Q. What strategies enable visible-light-induced functionalization of 1-fluoro-2-(phenylethynyl)benzene for complex heterocycles?
- Methodology : describes oxidant-free trifluoromethylation using Langlois’ reagent (CF₃SO₂Na) under blue LED light. Optimize photocatalyst loading (e.g., eosin Y) and solvent (acetonitrile) to achieve C–H activation without bond cleavage. Monitor via in-situ IR spectroscopy to track CF₃ radical intermediates .
Data Contradictions and Resolution
Q. How do conflicting reports on cyclization vs. addition-elimination pathways in phenylethynyl radical reactions inform mechanistic studies?
- Analysis : shows cyclization dominates in gas-phase reactions with benzene-d₆, while analogous methyl-substituted systems (e.g., CH₃CC•) favor addition-elimination. Resolve discrepancies by comparing collision energy thresholds and substituent electronic profiles. For condensed-phase studies, solvent polarity may stabilize intermediates, altering pathways .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
